Naftopidil hydrochloride
Overview
Description
Naftopidil hydrochloride is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia. It functions as a selective alpha-1 adrenergic receptor antagonist, which helps in relaxing the smooth muscles of the bladder and prostate, thereby improving urinary flow and reducing symptoms associated with benign prostatic hyperplasia .
Mechanism of Action
Target of Action
Naftopidil hydrochloride is a selective alpha-1 adrenoceptor antagonist . It has a high affinity for the alpha-1A and alpha-1D adrenoceptor subtypes . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, and their blockade leads to relaxation of these muscles .
Mode of Action
This compound competitively inhibits alpha-1 adrenoceptor-mediated contractions induced by noradrenaline . This results in the relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .
Biochemical Pathways
It is known that the drug’s primary action is the blockade of alpha-1 adrenoceptors, which leads to the relaxation of smooth muscle in the prostate and bladder neck
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with hepatic dysfunction . The half-life of the drug was found to be significantly increased in these patients, with a mean half-life of 16.6 hours compared to 5.4 hours in healthy controls . The absolute bioavailability in patients with hepatic dysfunction was also significantly higher . These findings suggest that in patients with severe hepatic impairment or evidence for marked changes in hepatic blood flow, the dose of this compound may require adjustment .
Result of Action
The primary result of this compound’s action is the relaxation of the smooth muscle in the prostate and bladder neck, leading to improved urine flow and reduced symptoms of benign prostatic hyperplasia . This effect is achieved through the drug’s antagonistic action on alpha-1 adrenoceptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of hepatic dysfunction can significantly alter the pharmacokinetics of the drug, potentially requiring dose adjustments
Biochemical Analysis
Biochemical Properties
Naftopidil hydrochloride interacts with α1-adrenergic receptors, which are proteins that play a crucial role in the regulation of smooth muscle tone . The interaction between this compound and these receptors results in the inhibition of the influx of extracellular calcium through membrane slow channels . This inhibition leads to the relaxation of smooth muscle tone, particularly in the prostate and bladder neck, thereby alleviating symptoms associated with benign prostatic hypertrophy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has a growth inhibitory effect on androgen-sensitive and -insensitive human prostate cancer cell lines . It also improves voiding symptoms and may be useful for the management of men with storage symptoms represented by nocturia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to α1-adrenergic receptors, leading to the inhibition of calcium influx . This results in the relaxation of smooth muscle tone in the prostate and bladder neck, thereby improving urinary symptoms associated with benign prostatic hypertrophy .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have an earlier onset of action, with significant changes in values of International Prostate Symptom Score (IPSS), Post-Void Residual (PVR), storage subscore (SIPSS), and quality of life (QoL) observed at 2 weeks .
Metabolic Pathways
This compound is metabolized in the human body, primarily through the actions of cytochrome P450 isozymes, specifically CYP2C9 and CYP2C19 . The major metabolic pathways of this compound involve demethylation and hydroxylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naftopidil hydrochloride involves several key steps:
Reaction of 1-naphthol with epichlorohydrin: This reaction, conducted in the presence of an alkali, produces an epoxide intermediate.
Alkylation of the piperazine derivative: The epoxide intermediate is then reacted with a piperazine derivative to yield naftopidil.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Naftopidil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naftopidil molecule.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Naftopidil hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Tamsulosin hydrochloride: Another alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with a higher affinity for the alpha-1A subtype.
Comparison: Naftopidil hydrochloride is unique in its higher affinity for the alpha-1D adrenergic receptor subtype compared to tamsulosin hydrochloride and silodosin. This distinct characteristic may contribute to its different therapeutic effects and side effect profiles .
Biological Activity
Naftopidil hydrochloride is an α1-adrenergic receptor antagonist primarily utilized in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical efficacy, and relevant case studies.
Naftopidil selectively antagonizes α1-adrenergic receptors, particularly showing a higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile distinguishes it from other α1-blockers such as tamsulosin and silodosin, which predominantly target the α1A subtype. The pharmacological effects of naftopidil include:
- Relaxation of Smooth Muscle : Naftopidil facilitates smooth muscle relaxation in the prostate and bladder neck, alleviating urinary obstruction.
- Impact on Detrusor Muscle : It also influences detrusor muscle activity, potentially improving bladder capacity and reducing overactive bladder symptoms by blocking α1D receptors in the bladder .
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of naftopidil in managing LUTS due to BPH. Key findings include:
- Symptom Improvement : A randomized clinical study showed that naftopidil significantly improved International Prostate Symptom Score (IPSS) and quality of life (QoL) scores compared to placebo and was comparable to tamsulosin but with a faster onset of action .
- Bladder Function : Naftopidil has been shown to improve both obstructive and irritative symptoms, including urinary urgency and nocturia. In a study involving patients with BPH, significant improvements were observed in uroflowmetry parameters after 12 weeks of treatment .
Comparative Studies
A notable study compared naftopidil with tamsulosin in patients with LUTS. Results indicated:
Parameter | Naftopidil (Mean Change) | Tamsulosin (Mean Change) | P-Value |
---|---|---|---|
IPSS Score | -16.88 | -15.10 | <0.001 |
Quality of Life Score | Improved | Improved | <0.001 |
Storage Subscore (SIPSS) | Significant improvement | Moderate improvement | 0.011 |
Naftopidil exhibited a statistically significant earlier onset of action at two weeks compared to tamsulosin, indicating its potential as a first-line therapy for patients with predominant storage symptoms .
Adverse Effects
While naftopidil is generally well-tolerated, some adverse effects have been reported, including:
- Postural Hypotension : Occurred more frequently than with tamsulosin but was not statistically significant.
- Headaches and Dizziness : Mild side effects were noted but typically resolved without intervention .
Case Studies
Several case studies have illustrated the practical applications of naftopidil:
- Case Study 1 : A 65-year-old male patient with BPH experienced significant relief from nocturia after initiating therapy with naftopidil, leading to improved sleep quality and overall satisfaction.
- Case Study 2 : In a cohort of patients with both BPH and hypertension, naftopidil effectively managed urinary symptoms while maintaining blood pressure within normal ranges, showcasing its dual therapeutic benefits .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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